
2-(1-Bromoethyl)-1,3-difluorobenzene
Vue d'ensemble
Description
2-(1-Bromoethyl)-1,3-difluorobenzene, also known as 2-BEF, is a halogenated aromatic compound widely used in organic synthesis and scientific research. It is a colorless liquid with a boiling point of 107.4 °C and a melting point of -46.2 °C. It is soluble in water, alcohols, and many organic solvents. 2-BEF is a versatile reagent that can be used in a wide range of reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and nitration. It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Organometallic Methods and Regioflexibility
Schlosser and Heiss (2003) explored the structural opportunities afforded by 1,3-difluorobenzene, demonstrating its utility in the selective synthesis of complex bromobenzoic acids. Their work emphasizes the application of organometallic methods to achieve regioflexible substitution, facilitating the synthesis of various benzoic acids and dibromobenzoic acids containing homovicinal fluorine atoms. This study showcases the chemical's versatility in synthetic chemistry, highlighting its role in enabling regiocontrolled monodebromination and subsequent functionalization processes (Schlosser & Heiss, 2003).
Synthesis Under Solvent-Free Conditions
Joshi, Suresh, and Adimurthy (2013) presented a KHSO4-catalyzed synthesis of various bromoethyl derivatives under solvent-free conditions. Their methodology emphasizes green chemistry principles, offering an economical and environmentally friendly approach to synthesizing 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and related compounds. This research underlines the potential of 2-(1-Bromoethyl)-1,3-difluorobenzene in the development of sustainable synthetic strategies (Joshi, Suresh, & Adimurthy, 2013).
Biodegradation of Difluorobenzenes
Moreira et al. (2009) investigated the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis. Their findings reveal the organism's capability to utilize 1,3-difluorobenzene as a sole carbon and energy source, highlighting the environmental relevance of studying such compounds. The research provides insights into the microbial degradation pathways of fluorinated aromatic compounds, potentially informing bioremediation strategies for contaminant removal (Moreira, Amorim, Carvalho, & Castro, 2009).
Photodissociation Studies
Borg (2007) conducted an ab initio study on the photo-fragmentation of bromo-3,5-difluorobenzene, exploring the mechanisms underlying the C–Br bond cleavage under light exposure. This research provides valuable knowledge on the photodissociation processes of bromofluorobenzenes, contributing to the understanding of their behavior under specific environmental conditions (Borg, 2007).
Solvent Effects on Reactivity
Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes, including this compound, as solvents in organometallic chemistry and catalysis. Their work emphasizes the impact of fluorine substituents on solvent properties, such as electron donation capability and reactivity, offering insights into the strategic use of partially fluorinated benzenes in chemical synthesis (Pike, Crimmin, & Chaplin, 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as bromobenzenes and halogenated benzenes, often interact with various enzymes and receptors in the body . These interactions can lead to a variety of biological effects, depending on the specific target and the nature of the interaction.
Mode of Action
Brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the bromine atom, leading to the formation of a new bond and the release of a bromide ion . This mechanism could potentially lead to the modification of biomolecules in the body, affecting their function .
Biochemical Pathways
Brominated compounds can potentially interfere with various biochemical processes, such as enzyme activity, signal transduction, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific pathways involved .
Pharmacokinetics
Similar compounds often have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily . The metabolism of these compounds typically involves enzymatic reactions that make them more water-soluble, facilitating their excretion .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions could lead to the modification of biomolecules, potentially affecting their function . This could result in a variety of cellular effects, depending on the specific molecules and cells involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Bromoethyl)-1,3-difluorobenzene. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s bioavailability and effects in the body can be influenced by factors such as the individual’s age, sex, health status, and genetic makeup .
Propriétés
IUPAC Name |
2-(1-bromoethyl)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQOIUKCTVPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113212-10-5 | |
| Record name | 2-(1-bromoethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



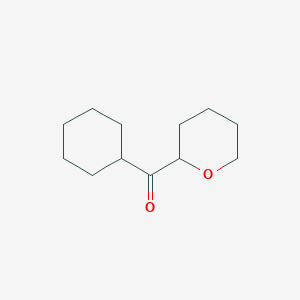
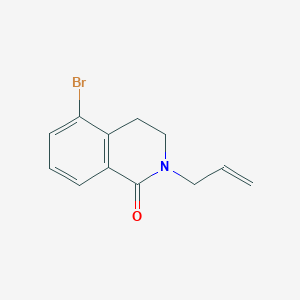
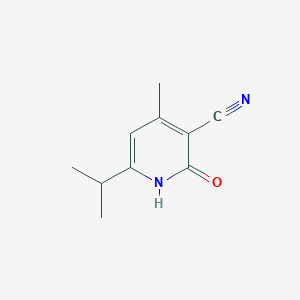
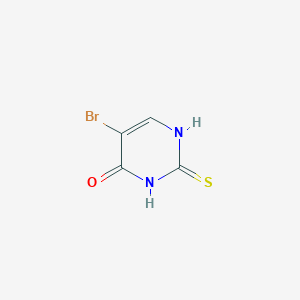


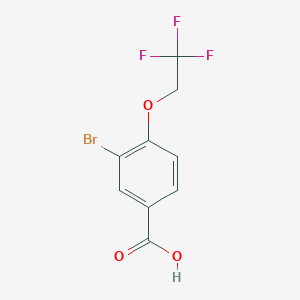
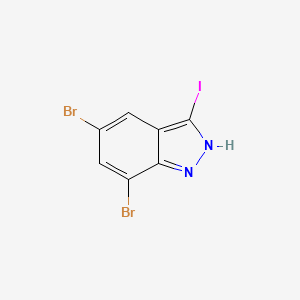

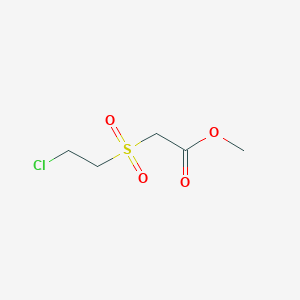
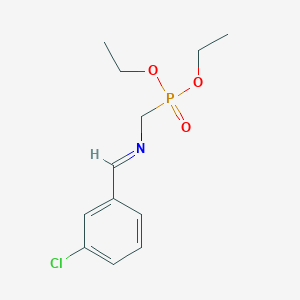
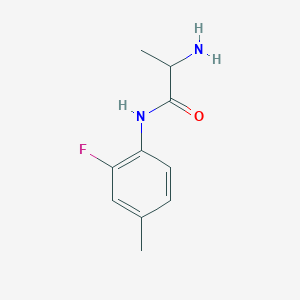
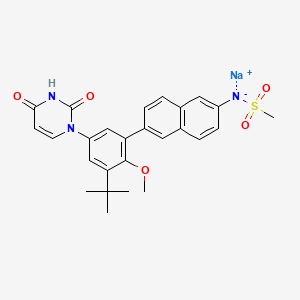
![2-(3-Aza-spiro[5.5]undec-3-yl)-ethanol](/img/structure/B3214016.png)